Ropinirole-d7 Hydrochloride
Overview
Description
Ropinirole-d7 (hydrochloride) is a deuterium-labeled version of Ropinirole hydrochloride. It is an orally active, potent agonist of dopamine D3 and D2 receptors. This compound is primarily used in scientific research as an internal standard for the quantification of Ropinirole, a medication used to treat Parkinson’s disease and Restless Legs Syndrome .
Mechanism of Action
Ropinirole-d7 Hydrochloride, also known as Ropinirole-d7 HCl, is a deuterium-labeled variant of Ropinirole . This compound has been used in the treatment of Parkinson’s disease and Restless Legs Syndrome .
Target of Action
Ropinirole-d7 HCl primarily targets the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . The D2 and D3 receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.
Mode of Action
Ropinirole-d7 HCl acts as a non-ergoline dopamine agonist . It stimulates the D2 and D3 receptors, mimicking the effects of dopamine . This stimulation is believed to be responsible for its therapeutic effects in conditions like Parkinson’s disease and Restless Legs Syndrome .
Biochemical Pathways
It is known that the drug’s stimulation of d2 and d3 receptors can influence various functions in the central nervous system . The activation of these receptors can help restore dopamine levels and improve motor symptoms such as tremors, rigidity, and bradykinesia .
Pharmacokinetics
Ropinirole-d7 HCl is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The half-life of the blood concentration is about 5-7 hours . The compound is extensively metabolized in the liver via the CYP1A2 enzyme to inactive metabolites . Less than 10% of the drug is excreted unchanged in the urine .
Result of Action
The stimulation of D2 and D3 receptors by Ropinirole-d7 HCl can lead to various molecular and cellular effects. These include the improvement of motor symptoms in Parkinson’s disease and the reduction of uncomfortable sensations in Restless Legs Syndrome . In some cases, Ropinirole-d7 HCl has been shown to normalize prolactin concentrations .
Action Environment
The action, efficacy, and stability of Ropinirole-d7 HCl can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s age, gender, renal and hepatic function, and smoking habits . Additionally, the presence of food can delay the time to peak concentration .
Biochemical Analysis
Biochemical Properties
Ropinirole-d7 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of dopamine receptor interactions. It selectively binds to dopamine D2 receptors with high affinity, inducing [35S]GTPγS binding in cells expressing the human receptor . This interaction is crucial for studying the pharmacodynamics of dopamine agonists. Additionally, this compound interacts with other biomolecules such as adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors, although with much lower affinity .
Cellular Effects
This compound influences various cellular processes, particularly those related to dopamine signaling pathways. In cellular models, it has been shown to reduce spontaneous locomotor activity at lower doses while increasing it at higher doses . This compound also affects cell signaling pathways by modulating dopamine receptor activity, which can lead to changes in gene expression and cellular metabolism. For instance, in human gingival fibroblasts, this compound has been observed to promote cell viability and inhibit apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine D2 receptors, leading to receptor activation and subsequent intracellular signaling cascades. This binding induces conformational changes in the receptor, facilitating the exchange of GDP for GTP on the associated G-protein, thereby activating downstream signaling pathways . Additionally, this compound can inhibit or activate various enzymes, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions, maintaining its integrity for extended periods . Its effects on cellular function can change with prolonged exposure. For example, long-term treatment with this compound in in vitro studies has shown sustained receptor activation and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it reduces spontaneous locomotor activity, while at higher doses, it increases activity . In models of Parkinson’s disease, this compound has been shown to reverse locomotor deficits and restore interest in novel stimuli . At very high doses, it may cause adverse effects such as dyskinesia and exacerbation of preexisting conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of dopamine . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for dopamine receptors in target tissues.
Subcellular Localization
This compound is primarily localized in subcellular compartments where dopamine receptors are abundant, such as the plasma membrane and synaptic vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in modulating dopamine signaling and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d7 (hydrochloride) involves the incorporation of deuterium into the Ropinirole molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the substitution of hydrogen atoms with deuterium in the precursor molecules .
Industrial Production Methods
Industrial production of Ropinirole-d7 (hydrochloride) follows similar principles to its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The production process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ropinirole-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ropinirole-d7 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ropinirole-d7 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Ropinirole: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Ropinirole levels in biological samples.
Pharmacokinetic Studies: Used to study the pharmacokinetics and metabolism of Ropinirole in vivo and in vitro.
Drug Development: Used in the development of new formulations and delivery systems for Ropinirole.
Neuroscience Research: Used to study the effects of dopamine receptor agonists on neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
Ropinirole hydrochloride: The non-deuterated version of Ropinirole-d7 (hydrochloride), used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
Ropinirole-d7 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for more accurate quantification in mass spectrometry studies. This makes it an invaluable tool in pharmacokinetic and drug development research .
Properties
IUPAC Name |
4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-DWPKPNNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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